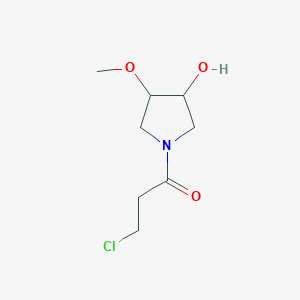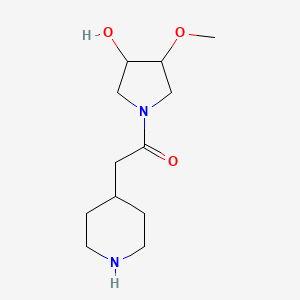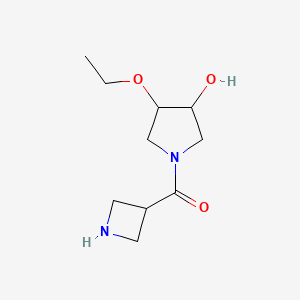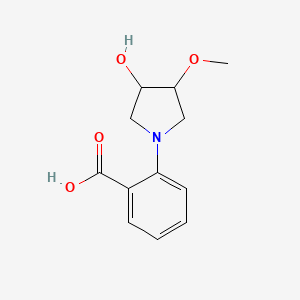
(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(aminomethyl)piperidin-1-yl)methanon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese pharmazeutischer Wirkstoffe
Diese Verbindung mit ihrem Imidazol-Kern ähnelt strukturell vielen pharmakologisch aktiven Molekülen. Sie könnte als Vorläufer bei der Synthese von Medikamenten mit potenziellen antibakteriellen, antimykobakteriellen und antitumoralen Aktivitäten dienen . Ihre strukturelle Flexibilität ermöglicht die Herstellung von Analoga, die auf verschiedene biologische Pfade abzielen.
Wirkmechanismus
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Pyrazole Derivatives
Various bioactive aromatic compounds containing the pyrazole nucleus showed clinical and biological applications . Pyrazole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation and DNA repair . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinases, leading to alterations in cell cycle progression and DNA repair mechanisms . Additionally, it may impact mitochondrial respiration and inflammatory responses in various cell types .
Molecular Mechanism
At the molecular level, (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, such as serine/threonine-protein kinases, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of serine/threonine-protein kinases, resulting in persistent alterations in cell cycle regulation and DNA repair . Additionally, the compound’s stability in various solvents and conditions can affect its efficacy in experimental setups .
Dosage Effects in Animal Models
The effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and mitochondrial function . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic flux and metabolite levels. For example, it may influence the metabolism of arachidonic acid and other lipid epoxides by interacting with soluble epoxide hydrolase . These interactions can lead to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s structure allows it to interact with various cellular transport mechanisms, facilitating its localization and accumulation in specific tissues . These interactions can influence the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial respiration and energy production . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-11(14-15(9)2)12(17)16-5-3-10(8-13)4-6-16/h7,10H,3-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJPHZYYXWZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




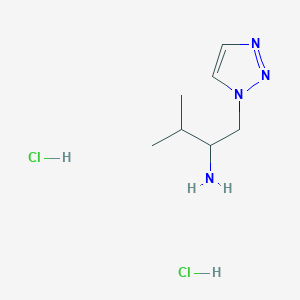


![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
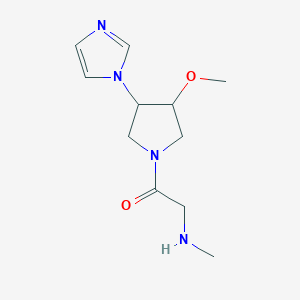
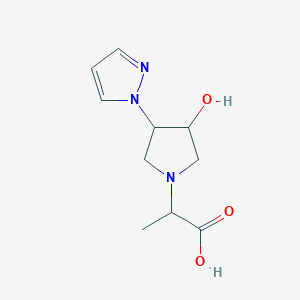
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
